molecular formula C11H13NO2 B13624650 2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid

2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid

Cat. No.: B13624650
M. Wt: 191.23 g/mol
InChI Key: HYTANDXJNABRBN-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid is a compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to yield the desired acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound often utilize multicomponent reactions (MCRs) due to their efficiency in generating molecular diversity and complexity. MCRs improve atom economy, selectivity, and yield, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and various nucleophiles. Reaction conditions often involve the use of catalysts such as transition metals to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of various bioactive molecules and alkaloids.

    Biology: The compound is used in studies related to neurodegenerative disorders and infectious diseases due to its biological activity.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neuroinflammatory and neurodegenerative conditions.

    Industry: The compound is used in the production of chiral scaffolds for asymmetric catalysis

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, such as anti-inflammatory or neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

Uniqueness

2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,9,12H,5-7H2,(H,13,14)

InChI Key

HYTANDXJNABRBN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2CN1)CC(=O)O

Origin of Product

United States

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